Striatal Dopaminergic Neuron Function: Research has investigated the effects of buflomedil on striatal dopaminergic neurons, which are crucial for motor control and reward processing. [] Bufomedil's ability to enhance dopamine release in this brain region suggests its potential application in addressing conditions associated with dopaminergic dysfunction, such as Parkinson's disease. []
Cerebral Vasospasm: Bufomedil has shown promising results in preclinical studies as a potential treatment for cerebral vasospasm, a serious complication following subarachnoid hemorrhage. [, , ] Cerebral vasospasm involves the narrowing of blood vessels in the brain, leading to reduced blood flow and potential brain damage. [, , ] Bufomedil's cerebrovascular-selective calcium antagonist properties contribute to its ability to relax these constricted blood vessels, thereby improving blood flow and potentially mitigating brain injury. [, , ]
Ischemic Brain Damage: Research indicates that buflomedil holds promise in treating ischemic brain damage, which occurs when blood flow to the brain is interrupted, such as during a stroke. [, ] Bufomedil's neuroprotective effects, stemming from its ability to improve cerebral blood flow and reduce neuronal damage, make it a potential candidate for improving outcomes after stroke. [, ]
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2